
N-cyclopropyl-N'-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-N'-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
N-cyclopropyl-N'-(2-fluorophenyl)urea has been explored for its selective herbicidal properties. Gardner et al. (1985) found that this compound and its analogs have significant in vitro activity in isolated pea chloroplasts, affecting photosynthetic electron transport and competing for atrazine binding sites. The study highlighted a strong correlation between binding activity and whole-plant phytotoxicity following postemergence application, emphasizing its potential as a selective herbicide in grain sorghum (Gardner et al., 1985).
Antifungal and Antibacterial Agents
Research by Mishra et al. (2000) and Zheng et al. (2010) investigated the potential of this compound derivatives as antifungal and antibacterial agents. Mishra et al. discovered that certain derivatives demonstrated significant fungitoxic action against A. niger and F. oxyporum (Mishra et al., 2000). Zheng et al. synthesized N-alkyl substituted urea derivatives, noting that those with a morpholine moiety showed enhanced activities against both Gram-positive and Gram-negative bacteria and fungi (Zheng et al., 2010).
Inhibition of Arterial and Intestinal ACAT
Nioche et al. (1995) synthesized a series of heterocyclic ureas, including this compound derivatives, to inhibit arterial and intestinal ACAT in animals. This led to the discovery of compounds with potent hypocholesterolemic effects in rats (Nioche et al., 1995).
Use in Molecular Imaging for Angiogenesis
Ilovich et al. (2008) reported on the synthesis of VEGFR-2/PDGFR dual inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, using a representative inhibitor labeled with fluorine-18. This development is significant for molecular imaging of angiogenic processes (Ilovich et al., 2008).
Role in Central Nervous System Agents
Rasmussen et al. (1978) prepared a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including derivatives of this compound. These compounds exhibited anxiolytic activity and, in some cases, potent muscle-relaxant properties (Rasmussen et al., 1978).
Antitumor Activity
Mounetou et al. (2001) synthesized a series of N-aryl-N'-(2-chloroethyl)ureas and derivatives, finding that certain compounds with a fluorenyl/indanyl group or a fluorine atom demonstrated significant antitumor properties (Mounetou et al., 2001).
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKMITTYUPUVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
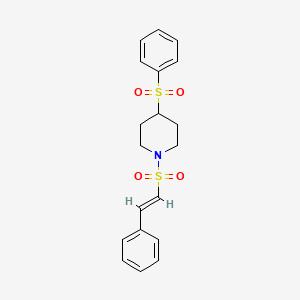

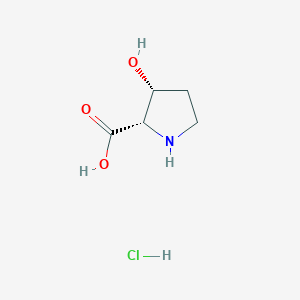
![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)
![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)
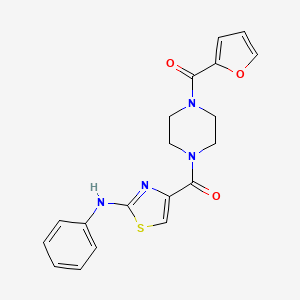
![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)
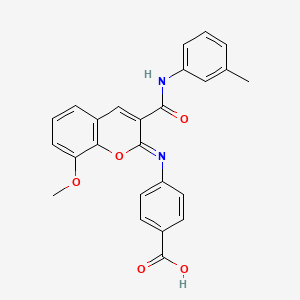
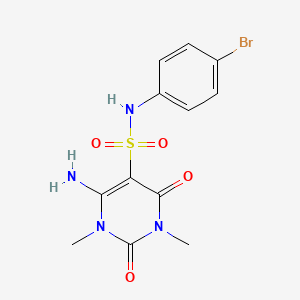
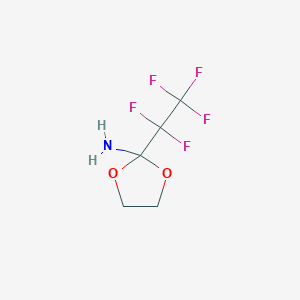
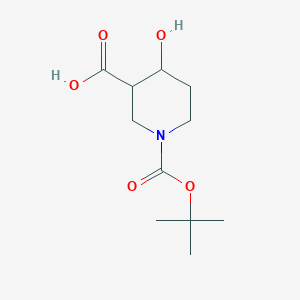


![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)
